![molecular formula C13H16N2O4 B2640517 (2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1279039-31-4](/img/structure/B2640517.png)
(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
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Overview
Description
“(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid” is a compound used in peptide synthesis . It is also known as an analog of Proline .
Molecular Structure Analysis
The molecular weight of this compound is 264.28 . The IUPAC name is (2S,4R)-4- { [ (benzyloxy)carbonyl]amino}-2-pyrrolidinecarboxylic acid . The InChI code is 1S/C13H16N2O4/c16-12 (17)11-6-10 (7-14-11)15-13 (18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2, (H,15,18) (H,16,17)/t10-,11+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and in dry conditions between 2-8°C .Scientific Research Applications
Synthesis of α,β-Unsaturated Carbonyl Compounds
The compound can be used in the synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry . These compounds have received significant attention due to their catalytic synthesis and atom-efficient conversion of a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .
Total Synthesis of Diterpenoid Alkaloids
The compound is used in the total synthesis of diterpenoid alkaloids, which are complex natural products with significant physiological activities . These alkaloids show a variety of physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
3. Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles The compound can be used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles . This process involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Development of New Synthetic Methodologies
The compound can be used in the development of new synthetic methodologies. For example, it can be used in the synthesis of complex three-dimensional structures of diterpenoid alkaloids .
Biological Activity Exploration
The compound can be used in the exploration of the biological activity of diterpenoid alkaloids . This research lays an important foundation for the biological activity exploration of diterpenoid alkaloids .
Construction of Diverse Diterpenoid Skeletons
The compound can be used in the construction of diverse diterpenoid skeletons . This research provides a reference for the total synthesis of other natural products with complex three-dimensional structures .
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZIKOUKWSDDIU-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid |
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